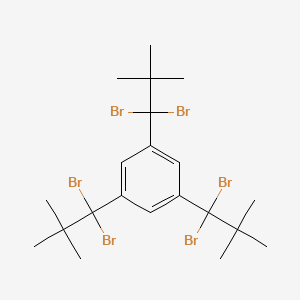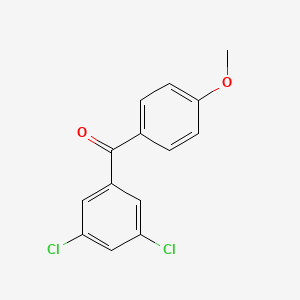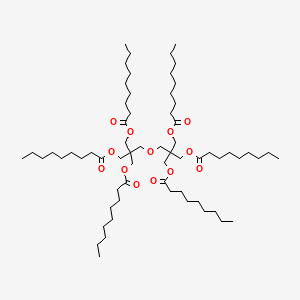
Dipentaerythritol hexanonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentaerythritol hexanonanoate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of dipentaerythritol, which is a polyol with multiple hydroxyl groups. The compound is often used in the production of polyesters, polyethers, polyurethanes, and alkyd resins due to its ability to enhance the performance and stability of these materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexanonanoate is synthesized through the esterification of dipentaerythritol with hexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of dipentaerythritol with hexanoic acid in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature, usually around 150-180°C, to promote the esterification process. The resulting product is then purified through distillation or other separation techniques to obtain the final compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Dipentaerythritol hexanonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dipentaerythritol hexanonanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and lubricants
Mechanism of Action
The mechanism of action of dipentaerythritol hexanonanoate involves its ability to interact with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release dipentaerythritol and hexanoic acid, which can then participate in further biochemical reactions. The polyol structure of dipentaerythritol allows it to form multiple hydrogen bonds, enhancing its interactions with other molecules and materials .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetranitrate: Used as a vasodilator and explosive.
Tripentaerythritol: Utilized in the synthesis of dendrimers and other complex molecules.
Uniqueness
Dipentaerythritol hexanonanoate stands out due to its unique combination of multiple ester groups and a polyol backbone. This structure provides enhanced stability and performance in various applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
64704-32-1 |
|---|---|
Molecular Formula |
C64H118O13 |
Molecular Weight |
1095.6 g/mol |
IUPAC Name |
[3-nonanoyloxy-2-[[3-nonanoyloxy-2,2-bis(nonanoyloxymethyl)propoxy]methyl]-2-(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C64H118O13/c1-7-13-19-25-31-37-43-57(65)72-51-63(52-73-58(66)44-38-32-26-20-14-8-2,53-74-59(67)45-39-33-27-21-15-9-3)49-71-50-64(54-75-60(68)46-40-34-28-22-16-10-4,55-76-61(69)47-41-35-29-23-17-11-5)56-77-62(70)48-42-36-30-24-18-12-6/h7-56H2,1-6H3 |
InChI Key |
HNMLCKQHVKBVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
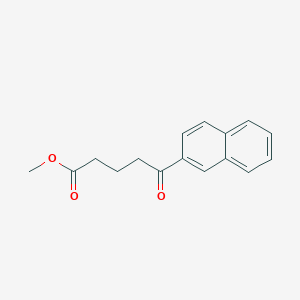
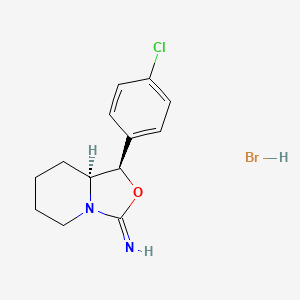
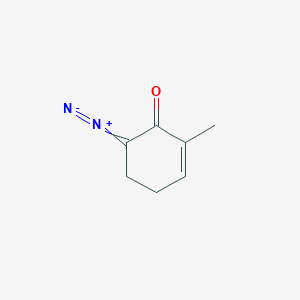
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
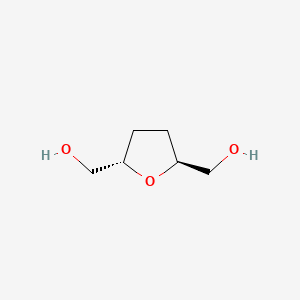
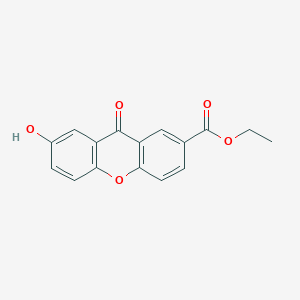
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
